3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide
CAS No.: 933006-92-9
Cat. No.: VC11907918
Molecular Formula: C14H16N4O2S
Molecular Weight: 304.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933006-92-9 |
|---|---|
| Molecular Formula | C14H16N4O2S |
| Molecular Weight | 304.37 g/mol |
| IUPAC Name | N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-(4-methoxyphenyl)propanamide |
| Standard InChI | InChI=1S/C14H16N4O2S/c1-20-11-5-2-10(3-6-11)4-7-12(19)15-13-16-17-14-18(13)8-9-21-14/h2-3,5-6H,4,7-9H2,1H3,(H,15,16,19) |
| Standard InChI Key | QYLMYJGDKZGUBQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=NN=C3N2CCS3 |
| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=NN=C3N2CCS3 |
Introduction
Synthesis Pathway
The synthesis of 3-(4-methoxyphenyl)-N-{5H,6H- triazolo[3,4-b] thiazol-3-yl}propanamide typically involves:
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Formation of the Triazolo[3,4-b]13thiazole Core:
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The triazole-thiazole system is synthesized through a cyclization reaction involving thiosemicarbazides and α-halo ketones under acidic or basic conditions.
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Attachment of the 4-Methoxyphenyl Group:
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The aromatic methoxy-substituted phenyl group is introduced via electrophilic substitution or coupling reactions.
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Amide Bond Formation:
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The final step involves coupling the triazolo-thiazole derivative with 3-(4-methoxyphenyl)propanoic acid or its derivatives using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Reaction Conditions:
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Solvents: Ethanol or dimethylformamide (DMF)
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Catalysts: Acidic or basic catalysts depending on the step
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Temperature: Moderate heating (50–80°C)
Biological Activity and Applications
The unique structure of this compound suggests potential applications in pharmaceuticals and materials science due to the following properties:
Antimicrobial Activity
The triazolo-thiazole core is known for its antimicrobial properties. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Potential
Triazole derivatives are widely studied for their anticancer properties due to their ability to inhibit enzymes critical for tumor growth. Molecular docking studies could reveal interactions with specific cancer-related targets.
Enzyme Inhibition
The heterocyclic structure may act as an inhibitor for enzymes such as kinases or proteases due to its ability to form hydrogen bonds and π-stacking interactions.
Analytical Characterization
To confirm the structure and purity of this compound, the following methods are typically employed:
Spectroscopic Techniques
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NMR (Nuclear Magnetic Resonance):
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Proton (H) NMR signals for aromatic protons (~7 ppm) and methoxy group (~3.8 ppm).
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Carbon (C) NMR signals for amide carbon (~170 ppm) and aromatic carbons (~120–150 ppm).
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IR (Infrared Spectroscopy):
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Amide bond stretching (~1650 cm).
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C-H stretching for aromatic rings (~3000 cm).
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Mass Spectrometry
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Molecular ion peak at , confirming molecular weight.
Crystallography
X-ray diffraction can provide detailed structural information about bond lengths and angles in the fused heterocyclic system.
Comparative Analysis with Related Compounds
Future Research Directions
Further studies are needed to:
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Evaluate the compound's pharmacokinetics and toxicity profiles.
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Perform molecular docking to identify potential biological targets.
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Explore modifications to enhance solubility and bioavailability.
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